molecular formula C3H4O3S B1647464 Thietan-3-one 1,1-dioxide CAS No. 1599-23-1

Thietan-3-one 1,1-dioxide

Cat. No.: B1647464
CAS No.: 1599-23-1
M. Wt: 120.13 g/mol
InChI Key: AYVTTWZAVAGWEX-UHFFFAOYSA-N
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Description

Context of Four-Membered Ring Systems

Four-membered rings, such as cyclobutanes and their heteroatomic analogs, have long intrigued chemists due to their inherent ring strain and distinct three-dimensional structures. nih.govresearchgate.net This strain influences their reactivity, making them valuable building blocks in organic synthesis. cymitquimica.com

Historical Perspective of Small Cyclic Sulfones

The study of small cyclic sulfones, including thietane (B1214591) dioxides, has evolved significantly since the initial isolation and identification of thietane and its derivatives in 1916. thieme-connect.de Early research focused on their fundamental synthesis and reactivity. The development of new synthetic methods, such as the reaction of enamines with aliphatic sulfonyl halides, paved the way for the creation of a wider range of four-membered sulfones. acs.org Over the decades, interest in these compounds has grown, particularly in their application in medicinal chemistry and material science. researchgate.net

Comparative Analysis with Oxetanes and Azetidines

Thietanes, oxetanes, and azetidines are all four-membered heterocycles, differing in the heteroatom they contain (sulfur, oxygen, and nitrogen, respectively). While they share the common feature of a strained ring, the nature of the heteroatom significantly influences their properties and reactivity. researchgate.netresearchgate.net

Oxetanes and azetidines have been more extensively explored in medicinal chemistry, valued for their ability to introduce polarity and three-dimensionality into drug candidates. researchgate.netresearchgate.net Thietanes, particularly in their oxidized forms as thietane dioxides, are less studied but offer unique potential as bioisosteres for other functional groups. researchgate.net The substitution of oxygen with sulfur can lead to altered biological activity, as seen in studies comparing spirocyclic oxetane (B1205548) and thietane nucleosides. nih.gov The formation of azetidines has been observed to be kinetically favored over oxetanes in certain photochemical reactions, highlighting the distinct reaction pathways dictated by the heteroatom. acs.org

FeatureThietaneOxetaneAzetidine
Heteroatom SulfurOxygenNitrogen
Key Properties Potential for oxidation to sulfoxide (B87167) and sulfone, unique bioisosteric properties. researchgate.netHigh polarity, hydrogen bond acceptor. researchgate.netBasic character, hydrogen bond donor/acceptor. researchgate.net
Stability Generally less stable than their oxa and aza-analogs. beilstein-journals.orgCan be unstable, prone to isomerization into lactones. researchgate.netGenerally stable.
Applications Intermediates in organic synthesis, potential in medicinal and materials science. researchgate.netcymitquimica.combeilstein-journals.orgWidely used in medicinal chemistry to improve physicochemical properties. researchgate.netresearchgate.netCommon scaffold in medicinal chemistry. researchgate.netresearchgate.net

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocycles are a cornerstone of organic and medicinal chemistry, with their presence in numerous natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.combookpi.orgbritannica.com The inclusion of sulfur imparts unique electronic and structural properties to the cyclic framework. openmedicinalchemistryjournal.comarkat-usa.org

The versatility of the sulfur atom, which can exist in various oxidation states (sulfide, sulfoxide, sulfone), allows for fine-tuning of a molecule's properties, such as polarity, solubility, and ability to participate in hydrogen bonding. britannica.comenamine.net The sulfone group, in particular, is a strong hydrogen bond acceptor and is often considered a bioisostere of the carbonyl group. enamine.net This has led to the incorporation of cyclic sulfones into a variety of drug candidates, including those with antiglaucoma, antiviral, and antipsychotic activities. enamine.net

Overview of Current Research Landscape on Thietan-3-one (B1315229) 1,1-dioxide

Current research on thietan-3-one 1,1-dioxide and its derivatives is vibrant and expanding. A significant area of focus is the development of new synthetic methodologies to access these compounds and their substituted analogs. researchgate.netacs.org For instance, recent studies have explored divergent approaches to synthesize 3,3-disubstituted thietane dioxides via the formation of carbocations on the four-membered ring. acs.org

The photochemical behavior of this compound has also been a subject of investigation, revealing its propensity to form ketene (B1206846) upon irradiation. kuleuven.beacs.org Furthermore, there is growing interest in the application of thietane-1,1-dioxide derivatives in medicinal chemistry, with studies exploring their potential as antidepressant agents. rrpharmacology.ruresearchgate.net The unique structural and electronic properties of the thietane dioxide ring continue to make it an attractive scaffold for the design of novel bioactive molecules and advanced materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxothietan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVTTWZAVAGWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599-23-1
Record name thietan-3-one 1,1-dioxide
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Synthetic Methodologies for Thietan 3 One 1,1 Dioxide and Its Derivatives

Strategies for the Construction of the Thietane (B1214591) 1,1-dioxide Ring System

The formation of the thietane 1,1-dioxide ring is typically achieved by first constructing the thietane ring, which is then oxidized. Key strategies involve the oxidation of existing thietan-3-ol (B1346918) precursors and various ring-closure approaches.

A primary and efficient route to 3-hydroxythietane 1,1-dioxides involves the oxidation of the corresponding thietan-3-ol precursors. chemrxiv.orgacs.org The sulfur atom in the thietane ring is susceptible to oxidation, readily forming the sulfone (dioxide).

The precursor thietan-3-ols are themselves synthesized from the commercially available and inexpensive thietan-3-one (B1315229), which functions as a typical ketone. chemrxiv.orgacs.org Reaction of thietan-3-one with organometallic reagents, such as Grignard or organolithium reagents, yields tertiary 3-aryl-thietan-3-ols. acs.org

These thietan-3-ols are then subjected to oxidation to yield the target thietane 1,1-dioxide derivatives. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (mCPBA). chemrxiv.orgacs.org The general procedure involves treating a solution of the thietan-3-ol with an excess of mCPBA in a solvent like dichloromethane (B109758) (CH₂Cl₂). acs.org

A representative reaction is the oxidation of 3-(4-methoxyphenyl)thietan-3-ol to 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, which proceeds in high yield. acs.org

Table 1: Oxidation of Thietan-3-ols to Thietan-3-ol 1,1-dioxides using mCPBA. acs.org
Thietan-3-ol PrecursorOxidizing AgentSolventYield (%)
3-(4-methoxyphenyl)thietan-3-olmCPBA (3.0 equiv)CH₂Cl₂80

The fundamental thietane skeleton, the precursor to thietan-3-one 1,1-dioxide, is constructed through various cyclization strategies. These methods form the four-membered ring by establishing two sulfur-carbon bonds or one sulfur-carbon and one carbon-carbon bond.

One of the most traditional and widely applied methods for the synthesis of the thietane ring is the reaction of a 1,3-disubstituted propane (B168953) derivative with a sulfide (B99878) nucleophile. nih.govbeilstein-journals.orgthieme-connect.de This reaction, involving a double nucleophilic displacement, forms the two S-C bonds of the heterocycle in a single synthetic operation. nih.gov

The most common substrates are 1,3-dihalides (e.g., 1,3-dibromopropane (B121459) or 1-bromo-3-chloropropane), 1,3-disulfonates, or related compounds with two good leaving groups at the 1 and 3 positions. beilstein-journals.orgthieme-connect.dethieme-connect.de The sulfur source is typically an inorganic sulfide, such as sodium sulfide (Na₂S). nih.govbeilstein-journals.org This method is particularly suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov

For instance, 6-bromospiro[indoline-3,3′-thietan]-2-one was synthesized by first reacting 6-bromo-3,3-bis(hydroxymethyl)indolin-2-one with mesyl chloride to form a dimesylate, which was then treated with sodium sulfide to effect the ring closure. beilstein-journals.org

Table 2: Examples of Thietane Synthesis via Double Nucleophilic Displacement.
Starting MaterialSulfur SourceProductReference
1-bromo-3-chloropropaneNa₂SThietane thieme-connect.de
3,3-bis(mesyloxymethyl)indolin-2-one derivativeNa₂SSpiro[indoline-3,3′-thietan]-2-one derivative beilstein-journals.org
2,2-bis(bromomethyl)propane-1,3-diolNa₂SThietane-3,3-diyldimethanol nih.gov

The synthesis of four-membered rings via the cyclization of propargylic alcohols is a known strategy for oxygen-containing heterocycles like oxetan-3-ones, often utilizing gold catalysis. nih.gov However, the direct synthesis of the thietane ring system from propargylic alcohols is not a widely documented or common methodology in the surveyed chemical literature.

Research into the cyclization of propargylic alcohols with sulfur-based reagents has predominantly led to the formation of five-membered thiophene (B33073) rings rather than four-membered thietanes. organic-chemistry.orgresearchgate.net For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) has been developed to provide substituted thiophenes. organic-chemistry.org The proposed mechanism involves the formation of a trisulfur (B1217805) radical anion that initiates a cyclization pathway leading to the more thermodynamically stable five-membered aromatic ring. organic-chemistry.org

While direct cyclization of propargylic alcohols to thietanes is not well-established, related intramolecular cyclizations of sulfur-containing precursors are known. For instance, intramolecular nucleophilic substitution of γ-mercaptoalkanols or their derivatives can yield the thietane ring. nih.gov This suggests that a hypothetical pathway could involve the conversion of a propargylic alcohol to a suitable saturated γ-mercapto alcohol derivative prior to cyclization, though this represents a multi-step process rather than a direct cyclization of the propargylic alcohol itself.

Ring-Closure Approaches to Thietane Systems

Functionalization and Derivatization Approaches

Once the this compound core is synthesized, its chemical reactivity can be exploited to generate a diverse range of derivatives. The carbonyl group at the 3-position is a key handle for such functionalization.

The carbonyl group in this compound exhibits reactivity characteristic of a typical ketone, serving as an electrophilic site for nucleophilic attack. This reactivity is central to the synthesis of various 3-substituted thietane 1,1-dioxide derivatives.

A primary application of this reactivity is the synthesis of tertiary alcohols via the addition of organometallic reagents. As mentioned previously (see section 2.1.1), thietan-3-one readily reacts with Grignard reagents (R-MgX) or organolithium reagents (R-Li) to form 3-substituted-thietan-3-ols. chemrxiv.orgacs.org This reaction is a key step in a divergent approach to 3,3-disubstituted thietane dioxides, where the resulting tertiary alcohol is subsequently oxidized to the dioxide and then subjected to substitution reactions. chemrxiv.orgacs.org

Table 3: Synthesis of 3-Aryl-thietan-3-ols from Thietan-3-one. acs.org
Organometallic ReagentSolventProduct
4-methoxyphenylmagnesium bromideTHF3-(4-methoxyphenyl)thietan-3-ol
3-methoxyphenyl magnesium bromideTHF3-(3-methoxyphenyl)thietan-3-ol
2-methoxyphenyl derivative (from 2-iodoanisole)THF3-(2-methoxyphenyl)thietan-3-ol

Another transformation of the carbonyl group involves its conversion to a thione (C=S). For example, 2,2,4,4-tetramethylthietan-3-one (B1296296) 1,1-dioxide can be treated with phosphorus pentasulfide (P₄S₁₀) to yield the corresponding 2,2,4,4-tetramethylthietan-3-thione 1,1-dioxide. thieme-connect.de This thione derivative is a useful intermediate that can undergo further reactions, such as cycloadditions with diazoalkanes to form spirothiiranes. thieme-connect.de

Palladium-Catalyzed C-H Functionalization Strategies

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into organic molecules, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.govrsc.org In the context of thietane 1,1-dioxides, this strategy can be employed to functionalize the C-H bonds of substituents attached to the thietane ring.

Recent research has demonstrated the use of palladium catalysis for the functionalization of aryl groups attached to the thietane dioxide core. beilstein-journals.orgnih.gov These reactions often utilize a directing group to achieve site-selectivity. nih.govrsc.org For example, a substituent on the thietane ring can act as a directing group, guiding the palladium catalyst to a specific C-H bond for activation and subsequent coupling with a reaction partner. nih.gov

The general catalytic cycle for a palladium-catalyzed C-H functionalization reaction typically involves C-H activation to form a palladacycle intermediate, followed by reaction with a coupling partner and reductive elimination to release the product and regenerate the active palladium catalyst. nih.govbeilstein-journals.org

While specific examples of palladium-catalyzed C-H functionalization directly on the thietane ring of this compound are not extensively detailed in the provided search results, the principles of this methodology can be applied to its derivatives. For instance, an aryl group at the C3 position could be functionalized via a directed C-H activation strategy.

Substitution Reactions at the Thietane Ring

Substitution reactions on the thietane ring of this compound derivatives can be achieved through various methods, including the replacement of existing functional groups.

One approach involves the generation of a carbocation at the C3 position of 3-hydroxythietane 1,1-dioxides, which can then be trapped by a range of nucleophiles. chemrxiv.orgacs.org This dehydrative substitution allows for the formation of new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds at the tertiary center. chemrxiv.orgacs.org The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. chemrxiv.orgacs.org

For example, 3-aryl-3-hydroxythietane 1,1-dioxides can react with arenes, thiols, and alcohols in the presence of a suitable catalyst to yield 3,3-disubstituted thietane dioxides. chemrxiv.orgacs.org A study demonstrated the use of a calcium catalyst for the coupling with arenes and thiols, and a Brønsted acid for the coupling with alcohols. chemrxiv.orgacs.org

The following table presents examples of substitution reactions on a 3-aryl-3-hydroxythietane 1,1-dioxide with different nucleophiles. acs.org

Starting MaterialNucleophileCatalystProduct
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxideo-CresolCa(NTf2)23-(4-Methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)thietane 1,1-dioxide
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxideThiophenolCa(NTf2)23-(4-Methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide
3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxideMethanolTf2NH3-Methoxy-3-(4-methoxyphenyl)thietane 1,1-dioxide

Additionally, substitution reactions can occur at the α-position to the sulfone group. For instance, α-lithiothietane 1,1-dioxides can be generated and then trapped with electrophiles, such as halogens, to introduce substituents at the C2 or C4 positions. thieme-connect.de

Reaction Mechanisms and Transformational Chemistry

Ring-Opening Reactions

Ring-opening reactions provide pathways to linear sulfur-containing molecules. These transformations can be initiated by various means, including nucleophilic attack, thermal energy, or reductive cleavage.

The thietane (B1214591) 1,1-dioxide ring exhibits remarkable stability and is generally resistant to nucleophilic ring-opening reactions. chemrxiv.orgnih.gov Research into the chemical stability of 3,3-disubstituted thietane-1,1-dioxides has shown that the ring system remains intact under a variety of conditions, including the presence of strong nucleophiles. For instance, studies on derivatives such as 3-aryl-3-hydroxythietane-1,1-dioxides showed no indication of ring opening when treated with nucleophiles like ortho-hydroxyl groups on arenes. chemrxiv.org

Further investigations have confirmed this stability across a range of reaction conditions, as summarized in the table below. The quantitative recovery of thietane dioxide substrates after exposure to these reagents indicates a high kinetic barrier to ring scission. nih.gov

ConditionReagentsTemperatureResultReference
Acidic1 M HCl37 °CQuantitative Recovery nih.gov
Basic1 M NaOH-Quantitative Recovery nih.gov
NucleophilicNaI-Quantitative Recovery nih.gov
Cysteine methyl ester-Quantitative Recovery nih.gov

This pronounced stability makes the thietane 1,1-dioxide scaffold a robust structural motif in medicinal and agricultural chemistry. chemrxiv.org

The thermal decomposition of thietane 1,1-dioxides varies significantly depending on the saturation and substitution of the ring. While the thermolysis of the unsaturated analog, thiete 1,1-dioxide, is well-characterized to proceed via electrocyclic ring opening to form a highly reactive vinyl sulfene (B1252967) intermediate, the saturated thietan-3-one (B1315229) 1,1-dioxide follows a different course.

Flash thermolysis studies of 3-thietanone 1,1-dioxides indicate that they decompose through extrusion processes. This pathway involves the elimination of small, stable molecules from the ring, leading to its fragmentation. This behavior contrasts with that of its unsaturated and alcohol analogs.

CompoundThermolysis PathwayIntermediate/Products
Thiete 1,1-dioxide (Unsaturated Analog)Electrocyclic Ring OpeningVinyl sulfene
Thietan-3-one 1,1-dioxideExtrusion ProcessesFragmented products (via extrusion)
3-Thietanol 1,1-dioxide (Alcohol Analog)CycloreversionAcetaldehyde and Formaldehyde (via sulfene)

The formation of a vinyl sulfene intermediate is therefore not a characteristic thermolytic pathway for the saturated this compound but is a hallmark of its unsaturated counterpart, thiete 1,1-dioxide. This intermediate can be subsequently trapped by dienophiles in cycloaddition reactions.

Reductive conditions can be employed to cleave the carbon-sulfur bonds of the thietane ring. While reducing agents like lithium aluminum hydride (LiAlH4) can reduce the sulfone group back to a sulfide (B99878) without breaking the ring, more potent reductive methods lead to complete desulfurization and ring opening. thieme-connect.de

The most common method for this transformation is the use of Raney Nickel, a reagent widely employed for the hydrogenolysis of carbon-sulfur bonds. masterorganicchemistry.com This process, known as reductive desulfurization, involves the cleavage of both C-S bonds and their replacement with C-H bonds. masterorganicchemistry.comyoutube.com In the case of this compound, this reaction would first reduce the ketone and then cleave the ring, ultimately yielding propane (B168953) or related three-carbon alkanes after the complete removal of the sulfone group. This method is a powerful tool for removing the sulfur-containing scaffold after it has served its purpose in a synthetic sequence. masterorganicchemistry.com

Cycloaddition Reactions

Cycloaddition reactions offer a route to construct more complex polycyclic systems. The potential for this compound to participate in such reactions is largely dictated by the reactivity of its carbonyl group, as the saturated ring lacks the π-system necessary for typical pericyclic reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, used to form six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction requires a specific electronic setup, typically an electron-rich diene and an electron-poor dienophile. chemistrysteps.com

This compound, being a saturated heterocycle, lacks the conjugated π-system required to function as a diene. Furthermore, while the sulfone group is electron-withdrawing, the molecule does not possess an activated alkene or alkyne to serve as a dienophile. Consequently, this compound does not typically undergo Diels-Alder reactions.

This reactivity is, however, a prominent feature of its unsaturated analogs. Thiophene (B33073) 1,1-dioxides, for example, are excellent dienes that readily react with a wide variety of dienophiles. Similarly, the vinyl sulfenes generated from the thermolysis of thiete 1,1-dioxides are potent diene-like species that can be trapped in Diels-Alder type cycloadditions.

The reaction of ketones with diazoalkanes, such as diazomethane (B1218177) (CH₂N₂), is a well-established method for ring expansion. masterorganicchemistry.com This reaction is generally applicable to cyclic ketones and represents a probable reactive pathway for this compound.

The mechanism involves the nucleophilic attack of the diazomethane carbon on the electrophilic carbonyl carbon of the ketone. This is followed by a rearrangement where one of the α-carbons migrates to the newly added CH₂ group, with the concurrent expulsion of highly stable dinitrogen gas (N₂). masterorganicchemistry.com For this compound, this would result in the insertion of a methylene (B1212753) group into the ring adjacent to the former carbonyl, leading to the formation of a five-membered ring product, thiolan-4-one 1,1-dioxide. This homologation reaction provides a direct route to expand the four-membered thietane ring into a five-membered thiolane system.

Reduction Chemistry of the Sulfone Moiety

The reduction of this compound to a thietane derivative involves the transformation of both the ketone and the sulfone functionalities. This process is typically achieved in a stepwise manner using metal hydride reagents. uop.edu.pkdalalinstitute.com The more reactive carbonyl group is reduced first to a hydroxyl group, followed by the more challenging reduction of the sulfone to a sulfide.

The initial reduction of the ketone in this compound to yield 3-hydroxythietane 1,1-dioxide can be readily accomplished using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The subsequent reduction of the sulfone group in the resulting 3-hydroxythietane 1,1-dioxide to a sulfide requires a more powerful reducing agent. Lithium aluminum hydride (LiAlH₄) has been reported to be effective in reducing thietane 1,1-dioxides to their corresponding thietanes. thieme-connect.de Therefore, the complete reduction of this compound to 3-hydroxythietane would likely be achieved using LiAlH₄.

Starting MaterialReagentIntermediate ProductFinal Product
This compound1. NaBH₄3-Hydroxythietane 1,1-dioxideNot applicable
This compound1. LiAlH₄ 2. Aqueous workup3-Hydroxythietane 1,1-dioxide3-Hydroxythietane
3-Substituted thietane 1,1-dioxideLiAlH₄Not applicable3-Substituted thietane thieme-connect.de

Rearrangement and Elimination Processes

Thietane derivatives can undergo intriguing rearrangements when subjected to photochemical conditions. baranlab.org While specific studies on the photochemical rearrangement of this compound are limited, closely related systems provide insight into the potential transformations. For instance, upon UV irradiation, 2-(1-alkenyl)thietan-3-ones have been shown to isomerize efficiently. beilstein-journals.org This rearrangement is proposed to proceed through an excited-singlet state, leading to the formation of a sulfuranyl-alkyl biradical intermediate. beilstein-journals.org This intermediate is formed by the bonding of the α-carbon of the enone's C=C bond to the sulfur atom. Subsequent reorganization of this biradical leads to the rearranged product.

Given the presence of a carbonyl group, it is plausible that this compound could undergo similar photochemical rearrangements, potentially involving Norrish-type cleavage or other radical-mediated pathways.

Starting MaterialConditionsProposed IntermediateProduct
2-(1-Alkenyl)thietan-3-onesUV irradiation (350 nm) in MeCN, benzene, or i-PrOHSulfuranyl-alkyl biradicalIsomerized 2-(1-alkenyl)thietan-3-ones beilstein-journals.org

Derivatives of this compound can serve as precursors for the synthesis of thiete 1,1-dioxides through β-elimination reactions. A notable example involves the treatment of 3-aryl-3-hydroxythietane 1,1-dioxides with acid or base. These tertiary alcohols are readily synthesized by the reaction of thietan-3-one with Grignard reagents. acs.orgchemrxiv.orgnih.gov

Upon treatment with an acid catalyst, the hydroxyl group is protonated and eliminated as water, generating a carbocation at the 3-position. Subsequent deprotonation at the 2- or 4-position (a β-proton) leads to the formation of a double bond within the ring, yielding a 3-aryl-2H-thiete 1,1-dioxide. acs.orgchemrxiv.org Alternatively, under basic conditions, a proton at the β-position can be abstracted, followed by the elimination of the hydroxide (B78521) ion. nih.gov The resulting thiete 1,1-dioxides are stable compounds that can be isolated in high yields. acs.org

Starting MaterialReagents/ConditionsKey IntermediateProduct
3-Aryl-3-hydroxythietane 1,1-dioxideLewis or Brønsted acids (e.g., Ca²⁺, H⁺)3-Arylthietan-3-yl cation3-Aryl-2H-thiete 1,1-dioxide acs.orgchemrxiv.org
3-(4-Methoxyphenyl)-3-hydroxythietane 1,1-dioxide1 M NaOH (aqueous)Not specified3-(4-Methoxyphenyl)-2H-thiete 1,1-dioxide nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For Thietan-3-one (B1315229) 1,1-dioxide, ¹H, ¹³C, and ¹⁷O NMR studies offer comprehensive information about its atomic connectivity and electronic structure.

The ¹H NMR spectrum of Thietan-3-one 1,1-dioxide is expected to be relatively simple, reflecting the molecule's symmetry. The protons on the carbon atoms adjacent to the sulfone group (C2 and C4) are chemically equivalent, as are the protons on the carbon atom positioned between the sulfone and carbonyl groups. However, due to the puckered nature of the four-membered ring, the protons on the same carbon atom can be diastereotopic, leading to more complex splitting patterns.

The chemical shifts of the protons in this compound are influenced by the electron-withdrawing effects of both the sulfone and carbonyl groups. The protons alpha to the sulfone group are expected to appear at a downfield chemical shift, typically in the range of 3.0-4.0 ppm. The protons alpha to the carbonyl group would also be deshielded and are expected to resonate in a similar region.

Detailed analysis of related 3-substituted thietane-1,1-dioxides reveals that the methylene (B1212753) protons adjacent to the SO₂ group typically present as complex multiplets due to geminal and vicinal coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity

Note: The actual spectrum may show more complex splitting patterns due to the rigid, non-planar conformation of the thietane (B1214591) ring.

The ¹³C NMR spectrum of this compound provides key information about the carbon framework. The spectrum is anticipated to show two distinct signals corresponding to the two types of carbon atoms in the molecule: the carbonyl carbon and the methylene carbons adjacent to the sulfone group.

The carbonyl carbon (C3) is expected to have a characteristic downfield chemical shift, typically in the range of 200-220 ppm, which is consistent with ketones. The methylene carbons (C2 and C4) are attached to the strongly electron-withdrawing sulfone group, which deshields them, causing their signal to appear in the range of 50-70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C2, C4 55 - 70

Oxygen-17 NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can offer direct insight into the electronic environment of the oxygen atoms. In this compound, there are two distinct oxygen environments: the carbonyl oxygen and the sulfone oxygens.

The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the oxygen-containing functional group. For sulfones, the ¹⁷O chemical shifts are typically found in the range of δ 120 to 183 ppm relative to H₂¹⁷O. The carbonyl oxygen of a ketone is expected to resonate at a much more downfield position, generally above 500 ppm. This significant difference in chemical shifts allows for the unambiguous assignment of the oxygen signals. Studies on cyclic sulfones have shown that diastereotopic sulfonyl oxygens can exhibit chemical shift non-equivalence.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the carbonyl (C=O) and sulfone (SO₂) groups.

The C=O stretching vibration in cyclic ketones typically appears in the region of 1740-1780 cm⁻¹. The exact position is influenced by ring strain; for a four-membered ring, this band is expected at a higher wavenumber compared to acyclic or larger ring ketones. The sulfone group gives rise to two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically strong bands and are expected in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch 1750 - 1780 Strong
SO₂ Asymmetric Stretch 1310 - 1340 Strong
SO₂ Symmetric Stretch 1130 - 1160 Strong

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragmentation pathways.

The molecular ion peak (M⁺) would be observed at m/z 120. Common fragmentation patterns for cyclic ketones involve the loss of carbon monoxide (CO), leading to a fragment ion. In this case, the loss of CO would result in a fragment at m/z 92. The sulfone group can also undergo fragmentation, typically through the loss of sulfur dioxide (SO₂), which would generate a fragment at m/z 56. Another possible fragmentation is the loss of ethylene (C₂H₄) from the ring, which could occur after initial ring opening.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
120 [M]⁺
92 [M - CO]⁺

Photoelectron and Electron Transmission Spectroscopy

Photoelectron (PE) and electron transmission (ET) spectroscopy are techniques used to probe the electronic structure of molecules by measuring their ionization energies and electron affinities, respectively. acs.org Studies on thietane 1,1-dioxide and related four-membered ring sulfones have provided valuable insights that can be extended to this compound. acs.org

The He(I)α photoelectron spectra reveal the energies of the molecular orbitals. acs.org The presence of the strongly electron-withdrawing sulfone group has a significant stabilizing effect on the molecule's orbitals, leading to higher ionization energies compared to the corresponding sulfides. acs.org This inductive effect is a key feature of the electronic structure of such compounds. acs.org

Electron transmission spectroscopy provides information about the energies of the unoccupied molecular orbitals (LUMOs). For sulfones, the low-lying π* orbitals associated with the SO₂ group are readily observed. The presence of the additional carbonyl group in this compound would be expected to introduce another low-lying π* orbital, which would influence the electron attachment processes. The combination of PE and ET spectroscopy provides a comprehensive picture of the frontier molecular orbitals, which are crucial in determining the chemical reactivity of the molecule. acs.org

Despite a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound “this compound” could be located.

Therefore, the section on "" focusing on "X-ray Diffraction Analysis of Single Crystals" cannot be generated with the requested detailed research findings and data tables.

It is important to note that while information on derivatives of thietane dioxide and the related compound thietan-3-one is available, the specific crystallographic structure of this compound does not appear to be publicly documented in the searched resources.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes

The four-membered ring of thietane-3-one 1,1-dioxide is not planar. Computational studies are essential for determining the preferred conformation and the energy barriers between different puckered forms.

Theoretical investigations into related 3-substituted thietane-1-oxides have been conducted using ab initio molecular orbital theory, with geometries optimized at the Hartree-Fock (HF) level using basis sets like 6-31G**. researchgate.netresearchgate.net These studies calculate the energies of different conformations to predict the most stable geometry. For derivatives of thietane-1,1-dioxide, such as 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, X-ray diffraction analysis has experimentally confirmed a puckered thietane (B1214591) dioxide ring. nih.govacs.org In this specific derivative, the puckering angle was measured to be 29.4°, a value that can be correlated with and predicted by computational models. acs.org

Energy landscapes for the ring-puckering motion can be mapped by systematically varying the dihedral angles of the ring and calculating the single-point energy at each geometry. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that connect them.

Table 1: Representative Conformational Data for a Substituted Thietane Dioxide

Parameter Method Value Source
Ring Puckering Angle X-ray Diffraction 29.4° acs.org

Note: Data for the substituted derivative 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide is used to illustrate the puckered nature of the ring system.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are employed to understand the distribution of electrons within the thietan-3-one (B1315229) 1,1-dioxide molecule, which is crucial for predicting its reactivity and physical properties. Methods such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are commonly used. mdpi.comresearchgate.net

These calculations can determine various electronic properties:

Net Atomic Charges: Reveal the partial positive or negative character of each atom, identifying electrophilic and nucleophilic sites. The sulfur atom in the sulfone group is expected to be highly electron-deficient, while the oxygen atoms are electron-rich.

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). mdpi.com

Global and Local Reactivity Descriptors: Concepts derived from DFT, such as global hardness, softness, and Fukui functions, can be calculated to quantify chemical reactivity and selectivity. researchgate.net

Table 2: Calculated Electronic Properties (Illustrative)

Property Computational Method Predicted Outcome
Atomic Charge on Sulfur DFT (e.g., B3LYP) Highly Positive
Atomic Charge on Oxygens DFT (e.g., B3LYP) Highly Negative

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods are invaluable for studying the step-by-step pathways of chemical reactions involving thietan-3-one 1,1-dioxide. By modeling reactants, transition states, and products, chemists can gain a detailed understanding of reaction feasibility, kinetics, and selectivity. scispace.com

For instance, in the degradation of a related 3-hydroxy-thietane 1,1-dioxide via elimination, computational chemistry can be used to: nih.govacs.org

Propose a Mechanism: Hypothesize a reaction pathway, such as a base-mediated E1cB or E2 elimination.

Locate Transition States (TS): Perform a transition state search to find the highest energy point along the reaction coordinate. The geometry of the TS provides insight into the bonding changes during the reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT methods, such as M06-2X with basis sets like 6-311+G(d,p), are effective for these calculations. scispace.com

These computational studies allow for the comparison of different possible reaction pathways, predicting which one is most likely to occur under specific conditions. scispace.com

In Silico Prediction of Pharmacokinetic Properties of Derivatives

For derivatives of this compound being considered for medicinal applications, in silico methods provide an early assessment of their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.gov These computational predictions help to identify candidates with favorable drug-like properties before undertaking costly synthesis and experimental testing. researchgate.net

Studies on 3-substituted thietane-1,1-dioxides have utilized programs like Osiris Property Explorer and Molinspiration to predict key ADME-related characteristics. researchgate.net Important predicted parameters include:

Lipinski's Rule of Five: Assesses oral bioavailability based on properties like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors. researchgate.net

Aqueous Solubility (logS): Predicts how well a compound dissolves in water.

Toxicity Risks: Flags potential liabilities such as mutagenicity, tumorigenicity, or reproductive toxicity based on structural fragments. researchgate.net

Table 3: Predicted Drug-Likeness and Pharmacokinetic Properties for a Thietane-1,1-dioxide Derivative

Parameter In Silico Tool Predicted Value/Outcome Significance
Lipinski's Rule of Five Osiris/Molinspiration Satisfactory Good potential for oral bioavailability
Mutagenicity Risk Osiris Property Explorer Low Reduced chance of genetic damage
Tumorigenicity Risk Osiris Property Explorer Low Reduced chance of causing tumors
Irritation Risk Osiris Property Explorer Low Reduced chance of causing irritation
Reproductive Toxicity Risk Osiris Property Explorer Low Reduced chance of affecting reproduction

Source: Based on findings for antidepressant 3-substituted thietane-1,1-dioxides. researchgate.net

Stereoelectronic Effects and Molecular Orbitals

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular structure, stability, and reactivity. In this compound, the interactions between the lone pairs on the oxygen atoms, the sulfur-oxygen bonds, and adjacent sigma (σ) and sigma-antibonding (σ*) orbitals are of key interest.

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study these interactions. researchgate.net It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals that correspond to the familiar Lewis structure. NBO analysis can then quantify the stabilizing energy associated with delocalizing interactions (hyperconjugation) between a filled (donor) orbital and a vacant (acceptor) orbital. researchgate.netimperial.ac.uk

In the thietane-1,1-dioxide ring, key stereoelectronic interactions likely include:

Hyperconjugation: Delocalization of electron density from C-H or C-C bonding orbitals into the empty σ* orbitals of the electron-withdrawing C-S or S-O bonds.

Anomeric Effects: Potential interactions between lone pairs on the carbonyl or sulfone oxygens and adjacent antibonding orbitals, which can influence ring conformation. researchgate.net

By analyzing the energies of these donor-acceptor interactions, computational chemists can explain conformational preferences and predict how substituents on the ring will modulate the molecule's electronic properties and reactivity. researchgate.net

Applications in Organic Synthesis and Materials Science

Thietan-3-one (B1315229) 1,1-dioxide as a Versatile Synthetic Synthon

Thietan-3-one 1,1-dioxide serves as a foundational building block, or synthon, for a range of more complex molecules. nih.govsigmaaldrich.com The reactivity of the ketone at the 3-position allows for conventional transformations, such as additions with organometallic reagents (e.g., Grignard or organolithium reagents), to furnish tertiary alcohols. acs.orgchemrxiv.org These alcohol intermediates, specifically 3-aryl-thietan-3-ol 1,1-dioxides, can then be activated using Lewis or Brønsted acids to generate carbocationic intermediates. acs.orgchemrxiv.org This strategy facilitates the formation of new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds directly on the four-membered ring, providing a divergent route to various 3,3-disubstituted thietane (B1214591) dioxides. acs.org

The typical synthetic sequence involves:

Nucleophilic Addition: Reaction of thietan-3-one with an organometallic reagent to form a 3-hydroxythietane derivative.

Oxidation: Subsequent oxidation of the sulfide (B99878) to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to yield the thietan-3-ol (B1346918) 1,1-dioxide. acs.orgchemrxiv.org

Functionalization: Acid-catalyzed dehydration of the tertiary alcohol to form a carbocation, which is then trapped by various nucleophiles. acs.org

This sequence transforms the simple starting material into a platform for creating a diverse library of thietane-based structures. acs.org

Scaffold for Complex Molecular Architectures

The rigid and functionalized thietane dioxide framework is an excellent template for building sophisticated, three-dimensional molecular structures. researchgate.net

Axial chirality, a stereochemical feature of molecules lacking a chiral center but possessing a chiral axis, is of significant interest in catalyst design and medicinal chemistry. d-nb.infonih.govlongdom.org Derivatives of this compound have been instrumental in creating novel axially chiral molecules. researchgate.netnih.gov The synthesis begins by converting thietan-3-one into 3-substituted-2H-thiete 1,1-dioxides. A palladium-catalyzed C-H activation strategy is then employed to introduce a second, different substituent at the 2-position of the thiete dioxide ring. d-nb.infonih.gov When both substituents are sufficiently bulky, rotation around the single bond connecting them to the ring is restricted, resulting in stable atropisomers that exhibit axial chirality. researchgate.net The stability of these chiral molecules can be further enhanced by electrostatic interactions in the solid state. researchgate.netd-nb.infonih.gov

Table 1: Examples of Axially Chiral Thiete Dioxides Synthesized via C-H Activation
Initial Substituent (at C3)Coupling Partner (for C2)Resulting Structure TypeKey Feature
Aryl GroupAryl Halide2,3-Diaryl-2H-thiete 1,1-dioxideAxial chirality due to restricted rotation
Naphthyl GroupNaphthyl Halide2,3-Dinaphthyl-2H-thiete 1,1-dioxideHigh rotational barrier
Substituted PhenylHeteroaryl Halide2-Heteroaryl-3-aryl-2H-thiete 1,1-dioxideDiverse electronic and steric properties

The same thiete dioxide units derived from this compound can be used to construct large, ring-based structures known as macrocycles. researchgate.netnih.gov Specifically, they have been employed to create analogues of spherands, a class of macrocyclic ligands known for their high affinity and selectivity for certain ions. d-nb.info The synthetic strategy involves preparing 3-substituted thiete dioxide building blocks that also bear a reactive handle, such as a bromide atom on an aryl substituent. d-nb.info Under palladium catalysis, these units can be coupled together to form cyclic trimers, resulting in novel macrocyclic ring systems composed of three interconnected thiete dioxide units. researchgate.netd-nb.infonih.gov These macrocycles are non-planar and possess a pre-organized cavity, a characteristic feature of spherands that is crucial for ion complexation. d-nb.info Yields for these macrocyclizations are considered good, with some procedures being successful on a gram scale. d-nb.infonih.gov

The thietane dioxide scaffold has been involved in the synthesis of sophisticated fused ring systems. d-nb.info Fused heterocycles are compounds where two or more rings share a common bond and are prevalent in pharmaceuticals and natural products. airo.co.incore.ac.uk The double bond in 2H-thiete 1,1-dioxides, which are readily prepared from thietan-3-one, can act as a dienophile or participate in other cycloaddition reactions. For instance, thiete sulfones can undergo [3+2] cycloadditions with nitrile oxides to generate fused isoxazoline-thietane architectures. researchgate.net This demonstrates the utility of the thietane ring as a core upon which other heterocyclic rings can be constructed in a fused manner.

Spirocyclic compounds, which feature two rings connected by a single common atom, are important structural motifs in natural products. The ketone functionality of this compound makes it a suitable precursor for spirocyclic systems. One established route involves the reaction of 2,2,4,4-tetramethylthietan-3-one (B1296296) 1,1-dioxide with phosphorus pentasulfide to form the corresponding thietanethione. This intermediate can then react with diazoalkanes, such as 2-diazopropane, to yield a thietane-3-spiro-2'-thiirane 1,1-dioxide. thieme-connect.de This spiro-thiirane can be further converted into other spiro compounds. Another approach involves the reaction of thiourea (B124793) with 3,3-bis(chloromethyl)oxetane, which after a series of steps yields 2-oxa-6-thiaspiro[3.3]heptane, a related spirocyclic thietane. nih.gov

Precursors for Other Sulfur-Containing Heterocycles

This compound and its derivatives can be transformed into other classes of sulfur-containing heterocycles. arkat-usa.orgnih.gov For example, the thermolysis of 2H-thiete 1,1-dioxides causes the four-membered ring to open, forming a highly reactive intermediate known as a vinyl sulfene (B1252967). This intermediate can be trapped in situ by various reagents. When the thermolysis is conducted in the presence of dienes like norbornene, the vinyl sulfene participates in a Diels-Alder type reaction to form new, larger sulfur-containing ring systems. This ring-opening and trapping sequence provides a pathway from the strained four-membered thietane ring to more complex, polycyclic sulfur heterocycles. organic-chemistry.org

Building Block Libraries for Chemical Diversity

This compound serves as a versatile starting material for the creation of building block libraries, which are crucial in medicinal chemistry and drug discovery for exploring chemical diversity. chemdiv.com The rigid, three-dimensional structure of the thietane dioxide scaffold is a desirable feature for developing novel molecular frameworks that can probe new areas of chemical space. chemrxiv.org

A key strategy for generating chemical diversity from this compound involves its conversion into intermediates that can be readily diversified. chemrxiv.orgacs.org For instance, thietan-3-one can be treated with Grignard or organolithium reagents to produce a variety of 3-substituted-thietan-3-ols. Subsequent oxidation of these alcohols, often using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding 3-hydroxythietane 1,1-dioxide derivatives. chemrxiv.orgacs.org

These tertiary alcohol intermediates are pivotal for building libraries. Through dehydrative coupling reactions catalyzed by Lewis or Brønsted acids, they can react with a wide range of nucleophiles. chemrxiv.orgacs.org This divergent approach allows for the synthesis of large collections of 3,3-disubstituted thietane dioxides from a common precursor, rapidly expanding the accessible chemical space. acs.org The high chemical stability of the resulting thietane dioxide ring makes these compounds suitable for further functionalization, adding another layer of diversity. chemrxiv.orgacs.org

Research Findings:

Recent studies have demonstrated a robust methodology for creating libraries of 3,3-disubstituted thietane dioxides. Starting from thietan-3-one, researchers synthesized a range of 3-aryl-thietan-3-ol 1,1-dioxides. chemrxiv.orgacs.org These intermediates were then coupled with various arene, thiol, and alcohol nucleophiles. This strategy provides a short, divergent route to novel arylthietane dioxide derivatives, showcasing the utility of this compound as a foundational building block. chemrxiv.org The resulting compounds exhibit high stability under various conditions, which is an important characteristic for compounds intended for biological screening libraries. acs.org

The table below illustrates the diversity of building blocks that can be generated from a single thietanol dioxide intermediate, highlighting the divergent nature of this synthetic strategy.

Starting MaterialNucleophileResulting 3-SubstituentReference
3-Aryl-thietan-3-ol 1,1-dioxideArenes (e.g., o-cresol)Diaryl chemrxiv.org
3-Aryl-thietan-3-ol 1,1-dioxideThiols (aromatic & aliphatic)Sulfanyl acs.org
3-Aryl-thietan-3-ol 1,1-dioxideAlcohols (primary & benzylic)Alkoxy/Benzyloxy acs.org

Biological and Pharmacological Significance of Thietane 1,1 Dioxide Scaffolds

Derivatization for Biological Evaluation

The chemical tractability of the thietane-1,1-dioxide core allows for the synthesis of a diverse range of derivatives. A common strategy involves the modification at the 3-position of the ring, starting from thietan-3-one (B1315229) 1,1-dioxide. For instance, a series of 3-alkyloxy(sulfanyl)thietane-1,1-dioxides has been synthesized through the reaction of 3,5-dibromo-1-(1,1-dioxothietanyl-3)-1,2,4-triazole with various sodium alkoxides and thioalkoxides. This approach has yielded a library of compounds for the investigation of their psychotropic properties.

Another synthetic route to 3,3-disubstituted thietane-1,1-dioxides involves the formation of carbocation intermediates at the 3-position of the ring, which can then be coupled with a variety of nucleophiles, including arenes, thiols, and alcohols. This method provides a divergent and efficient way to expand the chemical space around the thietane-1,1-dioxide scaffold, creating opportunities for further derivatization and biological screening. The resulting derivatives have demonstrated high chemical stability, a desirable characteristic for potential drug candidates.

Furthermore, the oxidation of thietane-containing 1,2,4-triazole derivatives has been employed to produce the corresponding thietane-1,1-dioxides. These compounds have been subjected to preliminary in vitro studies to assess their antiplatelet and anticoagulant activities, highlighting the versatility of the thietane-1,1-dioxide scaffold in generating compounds with a range of pharmacological effects.

Exploration of Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. The thietane-1,1-dioxide moiety has been investigated as a potential bioisostere for several common functional groups. For example, it has been explored as a replacement for carbonyl groups in carboxylic acids. This substitution can maintain some of the acidic character while altering other physicochemical properties, which could be advantageous in drug design.

The thietane-1,1-dioxide scaffold has also been considered as a bioisosteric replacement in spirocyclic morpholine analogues to create novel solubilizing motifs. The unique geometry and polarity of the thietane-1,1-dioxide ring can influence a molecule's solubility, permeability, and metabolic stability, making it a valuable tool for fine-tuning the pharmacokinetic profile of a drug candidate. While the direct application of thietan-3-one 1,1-dioxide as a bioisostere is not extensively documented, the broader thietane-1,1-dioxide scaffold shows considerable promise in this area of drug design.

Pharmacological Activity Profiles of Thietane-1,1-dioxide Derivatives

The derivatization of the thietane-1,1-dioxide scaffold has led to the identification of compounds with distinct pharmacological activity profiles. The primary areas of investigation have been central nervous system disorders and enzyme inhibition.

A significant body of research has focused on the antidepressant potential of 3-substituted thietane-1,1-dioxide derivatives. Notably, 3-ethoxythietane-1,1-dioxide (referred to in some studies as 3ETD or N-199/1) has demonstrated pronounced antidepressant-like effects in various preclinical models.

In a study utilizing a rat model of depression induced by reserpine, 3ETD administered at a dose of 2 mg/kg was found to eliminate depressive-like symptoms. researchgate.net The compound significantly reduced immobility time in the forced swimming test, a key behavioral indicator of antidepressant activity. researchgate.net Furthermore, it reversed anhedonia, as evidenced by increased sucrose preference and consumption, and ameliorated self-care deficits. researchgate.net At the neurobiological level, 3ETD was shown to reduce the level of glial fibrillary acidic protein (GFAP) and increase the level of the anti-apoptotic protein Bcl-2 in the hippocampus, suggesting a potential neuroprotective mechanism of action. researchgate.net

The mechanism underlying the antidepressant effect of these derivatives appears to involve the monoaminergic system. Studies on the compound N-199/1 have indicated that its antidepressant action is mediated through the stimulation of 5-HT1A receptors and the blockade of 5-HT2A/2C and α2-adrenergic receptors. nih.gov This atypical mechanism of action is distinct from that of many existing antidepressant medications and suggests that thietane-1,1-dioxide derivatives could represent a novel class of antidepressants. dntb.gov.uanih.gov

Interactive Data Table: Antidepressant Activity of 3-Ethoxythietane-1,1-dioxide (3ETD) in a Reserpine-Induced Depression Model in Rats researchgate.net

Parameter Control Group Reserpine Group Reserpine + 3ETD (2 mg/kg)
Immobility Time in FST (s) Normal Increased Significantly Reduced by 39%
Sucrose Preference High Decreased Increased to Control Level
Sucrose Consumption Normal Decreased Increased by 137%
Coat State Normal Deteriorated Improved
Hippocampal GFAP Level Normal Increased Significantly Reduced

The potential for thietane-1,1-dioxide derivatives to act as enzyme inhibitors has also been a subject of interest. However, specific investigations into the inhibition of cyclooxygenase (COX) enzymes by derivatives of this compound are not extensively reported in the current scientific literature. While the broader class of sulfur-containing heterocyclic compounds has been explored for COX inhibitory activity, dedicated studies on the this compound scaffold in this context are limited.

It is worth noting that other thietane (B1214591) derivatives have been investigated as inhibitors of different enzymes. For example, LpxC inhibitors containing a thietane dioxide moiety have been identified as potential antibacterial agents. In these inhibitors, the thietane dioxide group was observed to form a hydrogen bond with a lysine residue in the enzyme's active site. This demonstrates the potential of the thietane-1,1-dioxide scaffold to interact with enzyme targets and modulate their activity.

Future research may explore the synthesis and evaluation of this compound derivatives as inhibitors of COX and other clinically relevant enzymes. Such studies would further elucidate the pharmacological potential of this versatile chemical scaffold.

Enzyme TargetThis compound DerivativeObserved Activity
COX-1Data not availableData not available
COX-2Data not availableData not available

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic routes to thietan-3-one (B1315229) 1,1-dioxide and its derivatives that are more efficient, cost-effective, and environmentally friendly is a critical area for future research. While traditional methods often rely on the oxidation of thietane (B1214591) precursors, there is a growing need for greener alternatives. nih.govresearchgate.net

Future research should focus on:

Catalytic and Asymmetric Synthesis: The development of catalytic methods, particularly those employing earth-abundant metals, for the construction of the thietane dioxide ring would be a significant advancement. Furthermore, the exploration of enantioselective syntheses will be crucial for accessing chiral derivatives for applications in medicinal chemistry.

Sustainable Oxidation Methods: Investigating the use of green oxidants, such as hydrogen peroxide or even molecular oxygen, in conjunction with novel catalytic systems could provide more sustainable routes to thietan-3-one 1,1-dioxide, minimizing the generation of hazardous waste. researchgate.net

Photocatalysis and Electrochemistry: These emerging technologies offer mild and sustainable alternatives to traditional synthetic methods. nih.gov The application of photocatalysis and electrochemistry to the synthesis of sulfones is a growing field, and its extension to the synthesis of this compound could lead to novel and efficient synthetic pathways. nih.govnih.gov

Use of Renewable Starting Materials: Exploring synthetic routes that utilize renewable feedstocks would significantly enhance the sustainability of this compound production.

Synthetic Approach Potential Advantages Key Research Focus
Catalytic SynthesisHigher efficiency, lower catalyst loading, potential for asymmetric induction.Development of novel catalysts, optimization of reaction conditions.
Sustainable OxidationUse of environmentally benign oxidants, reduced waste.Catalyst design for activation of green oxidants.
Photocatalysis/ElectrochemistryMild reaction conditions, high selectivity, use of light or electricity as reagents.Development of suitable photocatalysts and electrochemical cells.
Renewable FeedstocksReduced reliance on fossil fuels, improved sustainability.Identification of suitable biomass-derived starting materials.

Exploration of Undiscovered Reactivity Pathways

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this latent reactivity for the synthesis of novel molecular architectures.

Key areas for investigation include:

Novel Cycloaddition Reactions: While some cycloaddition reactions of this compound have been reported, a systematic exploration of its participation in a wider range of pericyclic reactions is warranted. smolecule.com This could lead to the rapid construction of complex polycyclic systems.

Ring-Opening and Ring-Expansion Reactions: The strained four-membered ring of this compound is susceptible to ring-opening reactions under various conditions. rsc.org Investigating novel ring-opening and ring-expansion cascades could provide access to a diverse array of functionalized sulfur-containing acyclic and larger heterocyclic compounds.

Photochemical Transformations: The photochemistry of sulfones is an area of active research. cdnsciencepub.comresearchgate.net Exploring the photochemical reactivity of this compound could unveil novel transformations and provide access to unique molecular scaffolds. This could involve C-S bond cleavage, extrusion of sulfur dioxide, or other photoinduced rearrangements. researchgate.net

Reactions Leveraging the Ketone Functionality: The ketone group can be a versatile handle for a wide range of transformations, including aldol (B89426) reactions, Wittig reactions, and Baeyer-Villiger oxidations. A thorough investigation of these reactions in the context of the this compound framework is needed.

Reactivity Pathway Potential Synthetic Utility Research Focus
Novel CycloadditionsRapid access to complex polycyclic structures.Exploration of [3+2], [4+3], and other cycloaddition reactions.
Ring-Opening/ExpansionSynthesis of diverse functionalized sulfur-containing compounds.Investigation of new reagents and conditions for controlled ring manipulation.
Photochemical ReactionsAccess to unique molecular scaffolds through photoinduced transformations.Study of C-S bond cleavage, SO2 extrusion, and rearrangements under irradiation.
Ketone DerivatizationIntroduction of diverse functional groups and molecular complexity.Systematic study of classical and modern ketone transformations.

Integration with Advanced Flow Chemistry and Automation Techniques

The adoption of modern synthesis technologies such as flow chemistry and laboratory automation can significantly accelerate the exploration and optimization of reactions involving this compound. nih.govspringerprofessional.de

Future directions in this area include:

Development of Continuous Flow Syntheses: Designing and implementing continuous flow processes for the synthesis of this compound and its derivatives can offer numerous advantages, including improved safety, enhanced reaction control, and facile scalability. nih.gov

Automated Reaction Screening: High-throughput screening of reaction conditions using automated platforms can rapidly identify optimal parameters for known transformations and facilitate the discovery of new reactivity. researchgate.netresearchgate.net

In-line Analysis and Optimization: The integration of in-line analytical techniques (e.g., NMR, IR, mass spectrometry) with flow reactors can enable real-time reaction monitoring and automated optimization of reaction parameters.

Telescoped Synthesis of Derivatives: Flow chemistry is particularly well-suited for multi-step "telescoped" syntheses, where the output of one reactor is directly fed into the next without intermediate purification. This approach could be used to efficiently generate libraries of this compound derivatives for biological screening. nih.gov

Expanding Applications in Medicinal Chemistry and Functional Materials

The sulfone moiety is a well-established pharmacophore in medicinal chemistry, and thietane derivatives are gaining increasing attention as valuable building blocks in drug discovery. researchgate.netnih.gov this compound represents a promising scaffold for the development of novel therapeutic agents and functional materials.

Future research should focus on:

Design and Synthesis of Novel Bioisosteres: The thietane dioxide motif can serve as a bioisosteric replacement for other functional groups in known drug molecules, potentially leading to improved pharmacokinetic and pharmacodynamic properties. researchgate.netresearchgate.netacs.org For example, it can act as a bioisostere for ketones or other polar groups. researchgate.net

Exploration of New Biological Targets: The synthesis of diverse libraries of this compound derivatives and their screening against a wide range of biological targets could lead to the identification of novel lead compounds for various diseases. acs.org

Development of Functional Polymers: Sulfone-containing polymers are known for their desirable properties, such as high thermal stability and chemical resistance. thieme-connect.com The incorporation of the rigid and polar this compound unit into polymer backbones could lead to the development of new materials with unique optical, electronic, or mechanical properties.

Synthesis of Novel Ligands for Catalysis: The functional groups present in this compound could be elaborated to create novel chiral ligands for asymmetric catalysis.

Application Area Potential Impact Research Focus
Medicinal ChemistryDiscovery of new drugs with improved properties.Design of bioisosteres, synthesis of compound libraries for screening.
Functional MaterialsDevelopment of advanced polymers with unique properties.Incorporation of the thietane dioxide motif into polymer architectures.
Asymmetric CatalysisCreation of new and efficient chiral catalysts.Synthesis of novel chiral ligands derived from this compound.

Q & A

Q. What are the established synthetic protocols for Thietan-3-one 1,1-dioxide and its derivatives?

The synthesis of this compound derivatives typically involves oxidation and halogenation steps. For example, thietane (thietan-3-one) can be oxidized using tungsten acid (WO₃·H₂O) and hydrogen peroxide under alkaline conditions (pH 11.5) to yield 1,1-dioxide derivatives. Chlorination at the 3-position is achieved via UV irradiation in the presence of Cl₂ and CCl₄, followed by purification via filtration . These methods are optimized for regioselectivity and scalability, with yields dependent on reaction temperature and stoichiometric control.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the sulfone group (¹³C NMR: δ ~50-60 ppm for SO₂) and substituent positions.
  • IR Spectroscopy : Strong absorption bands near 1300 cm⁻¹ and 1150 cm⁻¹ for asymmetric and symmetric SO₂ stretching.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight and fragmentation patterns.
    Purity should be assessed via GC or HPLC, with thresholds ≥95% as per industrial standards .

Q. How can side reactions during synthesis (e.g., over-oxidation) be minimized?

Side reactions are mitigated by:

  • Strict temperature control (0–10°C during oxidation).
  • Gradual addition of H₂O₂ to avoid exothermic runaway.
  • Use of aprotic solvents (e.g., CCl₄) during halogenation to reduce nucleophilic interference .

Q. What are the optimal conditions for Diels-Alder reactions involving this compound?

Reactions with dienophiles like 1,3-butadiene require:

  • Polar aprotic solvents (e.g., THF or toluene).
  • Catalytic bases (e.g., triethylamine) to enhance electrophilicity of the sulfone group.
  • Temperatures between 25–60°C to balance reaction rate and product stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective chlorination at the 3-position?

Regioselectivity is attributed to hydrogen atom transfer (HAT) mechanisms during UV-induced radical formation. The sulfone group stabilizes radical intermediates at the 3-position, favoring Cl· addition. Isotopic labeling (e.g., deuterated substrates) and kinetic studies can validate this pathway .

Q. How do base-induced isomerization reactions of dihydrothiophene 1,1-dioxide derivatives inform Thietan-3-one reactivity?

Isomerization of 2,5-dihydrothiophene 1,1-dioxide to 2,3-dihydrothiophene 1,1-dioxide under basic conditions (e.g., KOH/MeOH) reveals the sulfone group’s electronic influence on conjugation. Computational modeling (DFT) can predict energy barriers for such rearrangements, guiding synthetic design .

Q. What strategies resolve contradictions in catalytic efficiency between WO₃ and alternative oxidants?

Comparative studies should:

  • Quantify reaction rates via in-situ IR or calorimetry.
  • Assess byproduct profiles (e.g., sulfonic acids) using LC-MS.
  • Optimize pH and solvent polarity to enhance WO₃ activity, as alkaline conditions favor sulfone formation over sulfoxide intermediates .

Q. How does the anti-Michael addition observed in Thietan-3-one-tetrazine reactions impact heterocyclic synthesis?

The anti-Michael addition in 8-(diphenylmethylene)-2H-1,4,5-thiadiazocin-7(8H)-one rearrangements enables novel heterocycles (e.g., 4H-pyrazolo[5,1-c]thiazines). Kinetic isotope effects (KIE) and X-ray crystallography of intermediates can elucidate this rare mechanistic step .

Q. What computational approaches predict this compound reactivity in cycloadditions?

Density Functional Theory (DFT) calculations can:

  • Map frontier molecular orbitals (FMO) to identify nucleophilic/electrophilic sites.
  • Simulate transition states for Diels-Alder or [3+2] cycloadditions.
  • Validate experimental regiochemical outcomes using activation energy comparisons .

Q. How do stability studies under varying pH and temperature guide storage protocols?

Accelerated degradation studies (e.g., 40°C/75% RH) combined with LC-MS monitoring reveal:

  • Hydrolysis of the sulfone group in acidic media (pH < 4).
  • Thermal decomposition above 100°C, generating SO₂ and carbonyl byproducts.
    Recommendations include inert-atmosphere storage at –20°C and desiccated conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.